N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Description
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-4-6-8-14(7-5-2)9-12-10-15-11(3)13-12/h2,10H,7-9H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOGLLSQNZEOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=CSC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a compound characterized by its unique thiazole structure, which is known for various biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 218.32 g/mol. The compound features a thiazole ring, a propynyl group, and an amine functionality that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂S |
| Molecular Weight | 218.32 g/mol |
| CAS Number | 1436331-73-5 |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit cell proliferation in several cancer cell lines by disrupting mitotic processes. This is likely due to its interaction with proteins involved in the spindle assembly checkpoint, leading to apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit kinases involved in cell cycle regulation, thereby preventing cancer cell growth and inducing apoptosis. The thiazole moiety is crucial for these interactions, enhancing the compound's binding affinity to target proteins .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against Gram-positive bacteria, highlighting its potential as a new antibiotic agent.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase. The mechanism involved the downregulation of cyclins and cyclin-dependent kinases .
- In Vivo Models : Animal models treated with this compound displayed reduced tumor growth rates compared to controls, supporting its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazole derivatives with alkyne substituents. Key structural analogues include:
*Estimated based on molecular formula C12H15N3S.
Key Differences
Substituent Complexity : Unlike simpler propargylamines (e.g., ), the target compound incorporates a butynyl chain, which may enhance lipophilicity and membrane permeability compared to shorter alkynes .
Pharmacological Potential: While SB-649868 () is a clinically studied orexin antagonist, the target compound’s dual alkyne-thiazole structure suggests unexplored CNS applications, though specific receptor interactions remain uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
